molecular formula C26H25N3O4 B2435428 4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide CAS No. 921899-18-5

4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide

Cat. No.: B2435428
CAS No.: 921899-18-5
M. Wt: 443.503
InChI Key: QBKSFPJFMHENOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide is a complex organic compound that features a benzamide core linked to an indole moiety through an acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the alkylation of the indole nitrogen with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamido Linker: The acetamido linker is introduced by reacting the indole derivative with acetic anhydride.

    Coupling with Benzamide: The final step involves the coupling of the acetamido-indole intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzamide or indole moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or indole nitrogen positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or indole moieties.

    Reduction: Reduced forms of the benzamide or indole moieties.

    Substitution: Substituted derivatives at the nitrogen positions.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide would depend on its specific biological target. Generally, compounds with indole and benzamide moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

    3,5-Dimethoxybenzyl derivatives: Often explored for their biological activities.

    Indole-3-acetamide derivatives: Studied for their plant growth-regulating properties.

Uniqueness

4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-32-21-11-17(12-22(14-21)33-2)15-29-16-19(23-5-3-4-6-24(23)29)13-25(30)28-20-9-7-18(8-10-20)26(27)31/h3-12,14,16H,13,15H2,1-2H3,(H2,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSFPJFMHENOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.